molecular formula C28H34O6 B1666591 Benzodrocortisone CAS No. 28956-89-0

Benzodrocortisone

Cat. No. B1666591
CAS RN: 28956-89-0
M. Wt: 466.6 g/mol
InChI Key: LPEYMYDYPGRLBU-YGZHYJPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodrocortisone is a corticosteroid.

Scientific Research Applications

  • Oral Disease Treatment : Hydrocortisone has been formulated for treating oral diseases. A study by Kristmundsdottir, Loftsson, and Holbrook (1996) demonstrated its effectiveness in a clinical study involving 50 patients, showing significant improvement in 78% of the cases without side effects like erythema or superinfection (Kristmundsdottir, Loftsson, & Holbrook, 1996).

  • Skin Absorption Studies : Research by Wester and Maibach (1975, 1976) compared the percutaneous absorption of hydrocortisone in monkeys and humans, finding similarities in absorption patterns. This suggests that rhesus monkeys could be a suitable model for human skin absorption studies (Wester & Maibach, 1975); (Wester & Maibach, 1976).

  • Ocular Pharmacokinetics : Cagini et al. (2021) investigated the anterior chamber penetration of hydrocortisone in different concentrations for ocular conditions. The study emphasized the importance of using the lowest effective dose to minimize side effects (Cagini et al., 2021).

  • Anti-Inflammatory Effects : A study by Hyun et al. (2004) on the anti-inflammatory effects of hydrocortisone in a murine model of contact dermatitis highlighted its potential for skin inflammation treatment, showing significant reductions in major inflammatory parameters (Hyun et al., 2004).

  • Transdermal Drug Delivery : Bare et al. (1996) investigated the delivery of hydrocortisone through human epidermis, providing insights into the efficacy of transcutaneous delivery methods (Bare et al., 1996).

  • Cancer Research : Rivedal (1982) explored the effects of glucocorticoids, including hydrocortisone, on hamster embryo cells exposed to carcinogens, revealing their potential in cancer research (Rivedal, 1982).

  • Systemic Glucocorticoid Effects : A study by Czock et al. (2005) on the pharmacokinetics and pharmacodynamics of glucocorticoids, including hydrocortisone, provided critical insights into their systemic effects, which are crucial for treating various diseases (Czock et al., 2005).

  • Metabonomic Study : Chen, Zhao, and Jia (2005) conducted a metabonomic study of hydrocortisone-induced biochemical changes, highlighting its potential for investigating metabolic syndrome and early diagnostic applications (Chen, Zhao, & Jia, 2005).

  • Formulation for Aphthous Ulcers : Ahmed and Adinarayana (2019) developed hydrocortisone films for treating aphthous ulcers, demonstrating an innovative approach for drug delivery with improved bioavailability (Ahmed & Adinarayana, 2019).

properties

CAS RN

28956-89-0

Product Name

Benzodrocortisone

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1

InChI Key

LPEYMYDYPGRLBU-YGZHYJPASA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Appearance

Solid powder

Other CAS RN

28956-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzodrocortisone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzodrocortisone
Reactant of Route 2
Benzodrocortisone
Reactant of Route 3
Benzodrocortisone
Reactant of Route 4
Benzodrocortisone
Reactant of Route 5
Benzodrocortisone
Reactant of Route 6
Benzodrocortisone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.